Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate
Description
Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate is a substituted phenylpropanoate ester featuring a 3-amino group and a methoxymethoxy (MOM) protecting group on the aromatic ring. Its molecular formula is C₁₂H₁₅NO₄ (exact mass: 237.10 g/mol; molecular weight: 237.25 g/mol). The MOM group enhances stability during synthetic procedures, while the amino group provides a reactive site for further functionalization, such as coupling reactions or derivatization for pharmaceutical applications .
This compound is typically synthesized via multistep protocols involving MOM protection of phenolic hydroxyl groups and subsequent esterification. For example, in the synthesis of structurally related compounds, yields exceeding 85% are achieved using column chromatography for purification .
Properties
IUPAC Name |
methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-8-17-11-5-3-9(7-10(11)13)4-6-12(14)16-2/h3,5,7H,4,6,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQANMNYSAGIYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)CCC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate typically involves the esterification of 3-(3-amino-4-(methoxymethoxy)phenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate has been studied for several biological activities, including:
- GABA Transporter Inhibition : The compound has been evaluated as an inhibitor of GABA (gamma-aminobutyric acid) transporters, which play a crucial role in regulating neurotransmitter levels in the central nervous system. Inhibition of these transporters can lead to increased GABA levels, potentially providing therapeutic effects for conditions like anxiety and epilepsy .
- Antinociceptive Properties : Research indicates that this compound exhibits antinociceptive effects in rodent models of neuropathic pain. This suggests its potential application in pain management therapies .
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis, indicating a potential role in treating neurodegenerative diseases .
Case Study 1: GABA Transporter Inhibition
In a study published in 2021, researchers designed and synthesized several functionalized amino acids, including derivatives similar to this compound. They assessed their inhibitory effects on GABA uptake across different mouse GAT subtypes. Results indicated that certain derivatives exhibited significant inhibitory potency, suggesting potential applications in treating neurological disorders associated with GABA dysregulation .
Case Study 2: Antinociceptive Activity
Another study focused on evaluating the antinociceptive properties of compounds structurally related to this compound using rodent models of neuropathic pain. The findings demonstrated that these compounds could significantly reduce pain responses without inducing motor deficits, highlighting their therapeutic potential in pain management .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| GABA Transporter Inhibition | Potential treatment for anxiety and epilepsy by increasing GABA levels |
| Antinociceptive Properties | Significant pain relief in neuropathic pain models |
| Neuroprotective Effects | Protection against neuronal apoptosis; potential in neurodegenerative diseases |
Mechanism of Action
The mechanism of action of Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biochemical pathways and produce various biological effects.
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Reactivity: The MOM group in the target compound enhances synthetic versatility by protecting reactive hydroxyl groups during multistep reactions, unlike the free phenolic hydroxyl in Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, which requires careful handling to avoid oxidation . The 3-amino group in the target compound enables nucleophilic reactions (e.g., amidation), whereas the 3-iodo substituent in its iodo analog facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
Physicochemical Properties: Lipophilicity: The MOM group increases lipophilicity compared to the hydroxyl-containing analog (logP ~1.8 vs. ~1.2), improving membrane permeability . Acidity: The phenolic hydroxyl in Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate (pKa ~10) is more acidic than the MOM-protected derivative, influencing solubility in basic aqueous solutions .
Pharmacological Relevance: The glucosyloxy substituent in 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid confers enhanced water solubility and bioactivity, such as glutathione S-transferase (GST) inhibition, which is absent in the MOM-protected target compound .
Biological Activity
Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate, identified by its CAS number 2126159-71-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a methoxy group and an amino group attached to a phenyl ring, contributing to its unique chemical behavior. Its structure can be represented as follows:
Biological Activity Overview
1. Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, including:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A375 | Melanoma | 8.0 |
| HCT116 | Colorectal Carcinoma | 15.0 |
In vitro assays demonstrated that the compound significantly inhibits cell proliferation, leading to apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle proteins .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In studies against various bacterial strains, it displayed effective inhibition, particularly against:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 16 |
These results suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : It activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Reactive Oxygen Species (ROS) Generation : The compound elevates ROS levels in treated cells, contributing to oxidative stress and subsequent cell death .
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor volume compared to controls. The treatment group exhibited a tumor growth inhibition rate of approximately 60% over four weeks.
Case Study 2: Safety Profile Assessment
Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in liver and kidney function tests during preclinical trials, indicating its potential for safe use in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
